Tricyclohexylmethanol

Description

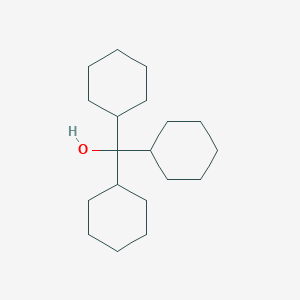

Structure

3D Structure

Properties

IUPAC Name |

tricyclohexylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGVKQSSSOCONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170203 | |

| Record name | Tricyclohexylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17687-74-0 | |

| Record name | Tricyclohexylmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017687740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17687-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclohexylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tricyclohexylmethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4V7TY8LVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Tricyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricyclohexylmethanol, a sterically hindered tertiary alcohol. The document details its synthesis, physicochemical properties, and spectral data. The information is intended to be a valuable resource for researchers in organic synthesis and professionals in the field of drug development who may encounter or utilize this compound in their work.

Chemical Identity and Physical Properties

This compound, with the CAS number 17687-74-0, is a white solid at room temperature. Its structure consists of a central carbon atom bonded to a hydroxyl group and three cyclohexyl rings. This high degree of steric hindrance around the tertiary alcohol functional group imparts unique chemical characteristics to the molecule.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O | [1][2] |

| Molecular Weight | 278.47 g/mol | [2] |

| CAS Number | 17687-74-0 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | α,α-Dicyclohexylcyclohexanemethanol, Tricyclohexylcarbinol | [1] |

| Appearance | Solid | |

| Melting Point | 94-96 °C (lit.) | |

| Boiling Point | 374 °C at 760 mmHg (calculated) | |

| Density | 0.999 g/cm³ (calculated) | |

| Flash Point | 176.4 °C (calculated) | |

| Solubility | Insoluble in water (predicted) |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a cyclohexyl Grignard reagent to dicyclohexyl ketone. The significant steric hindrance on both the Grignard reagent and the ketone makes this a challenging transformation that requires careful control of reaction conditions to maximize the yield of the desired tertiary alcohol.

The overall reaction scheme is as follows:

Part 1: Formation of the Cyclohexylmagnesium Halide (Grignard Reagent) Cyclohexyl Halide + Mg -> Cyclohexylmagnesium Halide

Part 2: Reaction with Dicyclohexyl Ketone and Workup Cyclohexylmagnesium Halide + Dicyclohexyl Ketone -> this compound

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Grignard Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Grade | Notes |

| Magnesium turnings | High purity, Grignard grade | Must be dry and free of an oxide layer. |

| Cyclohexyl bromide (or chloride) | Anhydrous, >98% | Ensure absolute dryness before use. |

| Dicyclohexyl ketone | >98% | --- |

| Diethyl ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Use freshly opened or distilled solvent. |

| Iodine | Crystal | For initiation of Grignard reagent formation. |

| Hydrochloric acid (HCl) or Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Concentrated (for HCl) | For workup/quenching the reaction. |

Procedure:

Part 1: Preparation of Cyclohexylmagnesium Bromide

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Initiation: The flask is charged with magnesium turnings (1.2 equivalents). A single crystal of iodine is added.

-

A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small portion of the cyclohexyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary to start the reaction.

-

Grignard Reagent Formation: Once initiated, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should appear cloudy and grayish-brown.

Part 2: Reaction with Dicyclohexyl Ketone and Workup

-

Addition of Ketone: The freshly prepared Grignard reagent solution is cooled to 0 °C using an ice bath. A solution of dicyclohexyl ketone (1.0 equivalent relative to the initial cyclohexyl bromide) in anhydrous diethyl ether is added to the dropping funnel.

-

The dicyclohexyl ketone solution is added dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize the formation of byproducts from competing side reactions such as reduction and enolization.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield the final product as a white solid.

Spectral Data

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods. The key spectral data are summarized in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Features | Source |

| ¹H NMR | Data available on PubChem, provided by Sigma-Aldrich Co. LLC. | [1] |

| ¹³C NMR | Data available on PubChem, provided by Aldrich Chemical Company, Inc. | [1] |

| Mass Spectrometry (GC-MS) | NIST Number: 238887; Top Peak m/z: 195; Second Highest m/z: 95; Third Highest m/z: 83. | [1] |

| Infrared (IR) Spectroscopy | FTIR spectra (FILM from CHCl₃) are available on PubChem. | [1] |

Biological Activity

As of the current literature review, there is no specific information available regarding the biological activity of this compound. Publicly accessible databases such as PubChem do not contain any bioassay results or annotations related to its pharmacological or toxicological effects.[1] Further research would be required to investigate any potential biological properties of this compound.

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship in the Grignard Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone. This logical relationship is depicted below.

Caption: The key steps of the Grignard reaction for this compound.

References

Tricyclohexylmethanol: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive chemical profile of tricyclohexylmethanol. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, synthesis, and analytical characterization.

Core Chemical Identity

This compound, a tertiary alcohol, is characterized by the presence of three cyclohexyl rings attached to a central carbinol carbon. This sterically hindered structure imparts unique physicochemical properties to the molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | α,α-Dicyclohexylcyclohexanemethanol, Tricyclohexylcarbinol |

| CAS Number | 17687-74-0[1] |

| Chemical Formula | C₁₉H₃₄O[1] |

| Molecular Weight | 278.47 g/mol [2] |

| InChI | InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2[1] |

| InChIKey | MRGVKQSSSOCONZ-UHFFFAOYSA-N[1] |

| SMILES | OC(C1CCCCC1)(C2CCCCC2)C3CCCCC3[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 94-96 °C | [2] |

| Boiling Point | 374 °C at 760 mmHg | [3] |

| Density | 0.999 g/cm³ | [3] |

| Flash Point | 176.4 °C | [3] |

| Water Solubility | Log10(WS) = -6.11 (calculated) | [4] |

| Octanol/Water Partition Coefficient (LogP) | 5.458 (calculated) | [4] |

Synthesis of this compound

The primary synthetic route to this compound is through a Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with dicyclohexyl ketone. The significant steric hindrance around the carbonyl group of the ketone presents a challenge, making careful control of reaction conditions essential to maximize the yield of the desired tertiary alcohol.

A logical workflow for the synthesis is depicted below:

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from cyclohexyl bromide and dicyclohexyl ketone.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Cyclohexyl bromide

-

Dicyclohexyl ketone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should start, indicated by a color change and gentle refluxing. If not, gentle warming may be required.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Dicyclohexyl Ketone:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes).

-

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show broad multiplets in the aliphatic region (typically 1.0-2.0 ppm) corresponding to the numerous non-equivalent methylene (B1212753) and methine protons of the three cyclohexyl rings. The hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aliphatic region corresponding to the carbons of the cyclohexyl rings. The carbinol carbon will appear as a distinct signal at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, broadened due to hydrogen bonding. C-H stretching vibrations of the cyclohexyl rings are observed around 2850-2950 cm⁻¹. A C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is characterized by fragmentation patterns typical for tertiary alcohols. The molecular ion peak (M⁺) at m/z 278 may be weak or absent due to the facile fragmentation of the tertiary alcohol. Common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage, resulting in the loss of a cyclohexyl radical.

Experimental Protocols for Characterization

The following are generalized protocols for the analytical characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal and ensure good contact using the pressure clamp.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the characteristic functional group frequencies.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

A generalized workflow for the characterization of a synthesized compound like this compound is outlined below:

Caption: General workflow for the purification and characterization of this compound.

Potential Biological Relevance and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or involvement in signaling pathways for this compound itself. However, the cyclohexyl moiety is present in various biologically active molecules. For instance, some cyclohexyl derivatives have been investigated for their potential as sigma-2 receptor ligands, which can induce cell death in cancer cells through pathways involving mitochondrial superoxide (B77818) production and caspase activation.

Additionally, other complex molecules containing cyclohexyl rings are known to interact with various signaling pathways. For example, certain natural products and their derivatives can modulate pathways such as Sonic hedgehog (Shh) signaling, which is crucial in embryonic development and has been implicated in cancer. While these examples do not directly implicate this compound, they suggest that its rigid, lipophilic structure could potentially interact with biological targets. Further research is required to explore any potential biological activity of this compound.

The diagram below illustrates a simplified, hypothetical relationship where a cyclohexyl-containing compound might influence a signaling pathway, based on findings for structurally related molecules.

Caption: Hypothetical signaling pathway modulation by a cyclohexyl-containing compound.

Safety Information

This compound is a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of Tricyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexylmethanol, a tertiary alcohol with the chemical formula (C₆H₁₁)₃COH, is a sterically hindered molecule of significant interest in various fields of chemical research and development. Its unique structural characteristics, featuring three bulky cyclohexyl groups attached to a central carbinol carbon, impart distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, including detailed experimental protocols and spectroscopic data, to support its application in research and drug development.

General and Molecular Properties

This compound is a white crystalline solid at room temperature. Its highly saturated and non-polar cyclohexyl rings dominate its physical behavior, leading to low solubility in polar solvents and a relatively high melting point for an alcohol of its molecular weight.

Table 1: General and Molecular Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17687-74-0 | [1] |

| Molecular Formula | C₁₉H₃₄O | [1] |

| Molecular Weight | 278.47 g/mol | [1] |

| Appearance | White solid | |

| IUPAC Name | This compound | [1] |

| Synonyms | Tricyclohexylcarbinol, α,α-Dicyclohexylcyclohexanemethanol | [1] |

Thermophysical Properties

The thermophysical properties of this compound are crucial for its handling, purification, and application in various processes.

Table 2: Thermophysical Properties of this compound

| Property | Value | Method | Reference(s) |

| Melting Point | 94-96 °C | Lit. | |

| Boiling Point (Calculated) | 781.72 K (508.57 °C) | Joback Method | |

| Enthalpy of Fusion (Calculated) | 17.14 kJ/mol | Joback Method | |

| Enthalpy of Vaporization (Calculated) | 74.56 kJ/mol | Joback Method |

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard capillary melting point apparatus can be used to determine the melting point of this compound.[2][3]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Distillation Method - for high boiling liquids)

Due to its high calculated boiling point, experimental determination requires vacuum distillation to prevent decomposition. A standard laboratory distillation apparatus is used.[4][5][6]

-

Apparatus Setup: A distillation flask containing this compound and boiling chips is connected to a condenser, a collection flask, and a vacuum source with a manometer. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Heating and Vacuum: The system is evacuated to a specific pressure, and the flask is heated gently.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.

Solubility Profile

The bulky, non-polar cyclohexyl groups of this compound significantly influence its solubility. It is expected to be poorly soluble in water and other polar solvents, but more soluble in non-polar organic solvents.

Table 3: Solubility Properties of this compound

| Property | Value | Method | Reference(s) |

| Log of Water Solubility (log₁₀WS) (Calculated) | -6.11 | Crippen Method | |

| Octanol/Water Partition Coefficient (logP) (Calculated) | 5.458 | Crippen Method |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[7][8][9][10]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing precise information about its three-dimensional arrangement in the solid state.

Table 4: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| CCDC Number | 650234 | [1] |

| Associated Article DOI | 10.1088/0953-8984/19/17/176219 | [1] |

| Crystal System | Data available from the CCDC | |

| Space Group | Data available from the CCDC | |

| Unit Cell Dimensions | Data available from the CCDC |

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by slow cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and molecular geometry.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

Table 5: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopy

Table 6: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 7: FTIR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Table 8: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 195 | Major Peak | [M - C₆H₁₁ - H₂O]⁺ |

| 95 | High | |

| 83 | High | [C₆H₁₁]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13]

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer, with typical experiments including ¹H and ¹³C NMR.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Spectral Analysis: Chemical shifts, coupling constants, and peak integrations are analyzed to assign the signals to the different protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy [14][15]

-

Sample Preparation: The sample can be prepared as a thin film by casting from a solution (e.g., in CHCl₃), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Data Acquisition: The FTIR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

-

Spectral Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS) [11][16][17]

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector.

-

Spectral Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which provide information about the molecular weight and structure of the compound.

Synthesis Workflow

A common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.

Caption: Synthesis of this compound via Grignard Reaction.

Data Analysis Workflow

A general workflow for the characterization of this compound using the described analytical techniques.

Caption: Workflow for the Characterization of this compound.

References

- 1. This compound | C19H34O | CID 87240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemconnections.org [chemconnections.org]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. benchchem.com [benchchem.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. utsouthwestern.edu [utsouthwestern.edu]

- 14. rsc.org [rsc.org]

- 15. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 16. whitman.edu [whitman.edu]

- 17. google.com [google.com]

A Technical Guide to the Spectroscopic Data of Tricyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tricyclohexylmethanol (CAS No: 17687-74-0), a tertiary alcohol with the molecular formula C₁₉H₃₄O.[1] The document collates available mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data into a structured format. Detailed, generalized experimental protocols for these analytical techniques are also provided to assist in data reproduction and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound.

Table 1: Mass Spectrometry (GC-MS) Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides crucial information on the molecular weight and fragmentation pattern of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O | PubChem[1] |

| Molecular Weight | 278.47 g/mol | Sigma-Aldrich |

| Ionization Mode | Electron Ionization (EI) | NIST WebBook[2] |

| m/z Top Peak | 195 | PubChem[1] |

| m/z 2nd Highest Peak | 95 | PubChem[1] |

| m/z 3rd Highest Peak | 83 | PubChem[1] |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms in the molecule.

| Parameter | Description | Source |

| Data Source | The ¹H NMR spectrum is available for viewing in established databases. | SpectraBase, sourced from Sigma-Aldrich Co. LLC.[1] |

| Nucleus | ¹H | - |

| Expected Regions | Signals corresponding to the cyclohexyl ring protons (aliphatic C-H) and the hydroxyl proton (-OH) are expected. Due to the complex, overlapping nature of the numerous cyclohexyl protons, the spectrum primarily consists of broad multiplets in the aliphatic region (typically 1.0-2.0 ppm). The single hydroxyl proton signal's chemical shift is variable and depends on concentration and solvent. |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms within a molecule.

| Parameter | Description | Source |

| Data Source | The ¹³C NMR spectrum is available for viewing in established databases. | SpectraBase, sourced from Aldrich Chemical Co.[1] |

| Nucleus | ¹³C | - |

| Expected Signals | Signals are expected for the quaternary carbon attached to the hydroxyl group, the methine carbons of the cyclohexyl rings, and the methylene (B1212753) carbons of the cyclohexyl rings. |

Table 4: Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Technique | Description | Source |

| FTIR | Spectrum obtained from a sample cast as a film from a chloroform (B151607) solution. | SpectraBase, sourced from Aldrich Chemical Co.[1] |

| ATR-IR | Spectrum obtained using Attenuated Total Reflectance. | SpectraBase, sourced from Aldrich[1] |

| Vapor Phase IR | Spectrum obtained from the compound in the gas phase. | SpectraBase[1] |

| Expected Absorptions | A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the cyclohexyl rings are expected in the 2850-3000 cm⁻¹ region. A C-O stretching band is anticipated around 1000-1200 cm⁻¹. |

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The protocols described below are generalized methodologies for the spectroscopic analysis of small organic molecules like this compound and are intended as a guide for researchers.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and avoid signal overlap with regions of interest.

-

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the final solution height is between 4-5 cm.

-

If required for precise chemical shift calibration, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. For many modern spectrometers, referencing to the residual solvent peak is sufficient.[3][4]

-

-

Data Acquisition:

-

The NMR spectra can be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

Before acquisition, the sample is placed in the magnet, and the field homogeneity is optimized through a process called shimming. The spectrometer's frequency is "locked" to the deuterium (B1214612) signal of the solvent.

-

For a standard ¹H NMR experiment, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

3.2 Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This background is automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.

-

Initiate the spectral scan. The infrared beam passes through the ATR crystal, and an evanescent wave penetrates a few microns into the sample at the point of contact, where absorption occurs.

-

Typically, 16 to 32 scans are co-added to produce the final spectrum, which is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After the measurement, the pressure is released, the sample is removed, and the crystal is cleaned.

-

3.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or hexane. A typical concentration is around 1 mg/mL.

-

-

GC Parameters (Illustrative):

-

Injector: Set to a temperature of 250 °C with a split injection mode.

-

Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for this type of compound.

-

Oven Program: An example program would be to hold the initial temperature at 100 °C for 2 minutes, then ramp the temperature at a rate of 15 °C/min up to 280 °C, and hold for 5 minutes.

-

-

MS Parameters (Illustrative):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Source Temperature: Typically set around 230 °C.

-

Mass Analyzer: A quadrupole analyzer scanning a mass-to-charge (m/z) range of 40-450 amu.

-

Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can be analyzed for its molecular ion and fragmentation pattern and compared against spectral libraries like NIST for confirmation.[2]

-

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Tricyclohexylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclohexylmethanol, a sterically hindered tertiary alcohol, presents a fascinating case study in conformational analysis due to the interplay of non-bonded interactions between its three bulky cyclohexyl rings. Understanding its three-dimensional structure and conformational preferences is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where molecular shape profoundly influences physical properties and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, integrating crystallographic data and spectroscopic insights. Detailed experimental protocols and structured data tables are presented to facilitate further research and application.

Molecular Structure

This compound possesses the chemical formula C₁₉H₃₄O and a molecular weight of 278.47 g/mol .[1] The central carbon atom is bonded to a hydroxyl group and three cyclohexyl rings, resulting in a highly congested and lipophilic molecule.

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray crystallography, providing precise measurements of bond lengths and angles. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 650234.[2] The crystal structure reveals that all three cyclohexyl rings adopt a stable chair conformation.

Table 1: Selected Bond Lengths in this compound (from CCDC 650234)

| Bond | Length (Å) |

| C(central)-O | 1.45 |

| C(central)-C(cy) | 1.58 |

| C(central)-C(cy) | 1.58 |

| C(central)-C(cy) | 1.58 |

| C-C (avg. in rings) | 1.53 |

Table 2: Selected Bond Angles in this compound (from CCDC 650234)

| Angle | Angle (°) |

| O-C(central)-C(cy) | 107.5 |

| C(cy)-C(central)-C(cy) | 111.5 |

| C-C-C (avg. in rings) | 111.0 |

(Note: The values presented are averaged for simplicity. For precise, atom-specific data, direct interrogation of the CIF file for CCDC 650234 is recommended.)

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the central carbon to the cyclohexyl rings and the conformational dynamics of the cyclohexyl rings themselves.

Cyclohexyl Ring Conformation

Each of the three cyclohexyl rings in this compound adopts a chair conformation, which is the most stable conformation for a cyclohexane (B81311) ring, minimizing both angle strain and torsional strain. The chair conformation can undergo a "ring flip" to an alternative chair conformation, where axial and equatorial substituents exchange positions.

Overall Molecular Conformation

The logical relationship for the conformational analysis of a single cyclohexyl ring within the this compound structure can be visualized as an equilibrium between two chair conformations.

Caption: Conformational equilibrium of a cyclohexyl ring.

Experimental Protocols

X-ray Crystallography

The following provides a general protocol for single-crystal X-ray diffraction, as would be applied to a compound like this compound. The specific experimental details for the structure with CCDC deposition number 650234 can be found in the associated publication: Journal of Physics: Condensed Matter, 2007 , 19(17), 176219.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Generalized workflow for X-ray crystallography.

Protocol:

-

Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Data Deposition: The final structural information is prepared in the Crystallographic Information File (CIF) format and deposited in a crystallographic database such as the CCDC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the cyclohexyl rings and the hydroxyl group.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Spectral Analysis: The proton signals for the cyclohexyl rings would appear as a complex multiplet in the upfield region (typically 1.0-2.0 ppm). The hydroxyl proton would appear as a singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Spectral Analysis: The spectrum would show signals corresponding to the different carbon environments in the cyclohexyl rings and the central quaternary carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C(central)-OH | 75-85 |

| C-H (cyclohexyl) | 25-45 |

(Note: These are approximate ranges and can vary based on the solvent and experimental conditions.)

Conclusion

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a hydroxyl group and three sterically demanding cyclohexyl rings, each in a chair conformation. The overall three-dimensional arrangement is a consequence of minimizing steric hindrance between the bulky substituents. The crystallographic data provides a precise solid-state picture of the molecule, while NMR spectroscopy can confirm its structural features in solution. A detailed understanding of its structure and conformation is essential for predicting its physicochemical properties and its interactions in various chemical and biological systems. Further computational studies would be valuable to fully map the conformational energy landscape of this intriguing molecule.

References

Synthesis of Tricyclohexylmethanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the sterically hindered tertiary alcohol, tricyclohexylmethanol, through the nucleophilic addition of a cyclohexyl Grignard reagent to dicyclohexyl ketone. This reaction is a classic example of carbon-carbon bond formation, though it presents unique challenges due to significant steric hindrance around the carbonyl group. Careful control of reaction parameters is essential to favor the desired addition reaction over competing pathways such as reduction and enolization. This document provides comprehensive experimental protocols, quantitative data, and visual diagrams of the reaction mechanism and workflow to aid researchers in successfully synthesizing this compound.

Overview of the Synthesis

The synthesis of this compound is a two-stage process. The first stage involves the formation of the Grignard reagent, cyclohexylmagnesium halide, from the reaction of a cyclohexyl halide with magnesium metal in an anhydrous ether solvent. The second stage is the nucleophilic attack of the freshly prepared Grignard reagent on the electrophilic carbonyl carbon of dicyclohexyl ketone. An acidic workup then protonates the resulting alkoxide to yield the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dicyclohexyl Ketone | C₁₃H₂₂O | 194.32 | - |

| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | - |

| Magnesium | Mg | 24.31 | - |

| This compound | C₁₉H₃₄O | 278.47 | 94-96 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value | Notes |

| Reactants | ||

| Dicyclohexyl Ketone | 1.0 molar equivalent | Starting material. |

| Cyclohexyl Bromide | 1.5 molar equivalents | Used in excess to drive the reaction to completion. |

| Magnesium Turnings | 1.6 molar equivalents | A slight excess relative to the cyclohexyl bromide is used. |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | Must be rigorously dried to prevent quenching of the Grignard reagent. |

| Grignard Formation Temperature | ~35 °C (refluxing ether) | The reaction is exothermic and should be controlled. |

| Ketone Addition Temperature | 0 °C | Slow, dropwise addition is crucial to manage the exothermic reaction and minimize side products. |

| Reaction Time (Grignard formation) | 1-2 hours | |

| Reaction Time (Ketone addition) | 1-2 hours | |

| Yield | ||

| Product Yield | 40-60% | Yields are moderate due to competing side reactions caused by steric hindrance. |

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals and Interpretations |

| ¹H NMR | Spectra available from chemical suppliers and databases. |

| ¹³C NMR | Spectra available from chemical suppliers and databases. |

| IR Spectroscopy | Characteristic broad peak for the O-H stretch of the alcohol group. Spectra available from chemical suppliers and databases. |

Experimental Protocols

The following protocols are based on established procedures for the Grignard synthesis of sterically hindered tertiary alcohols. All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.

Materials and Reagents

-

Magnesium turnings (high purity, Grignard grade)

-

Cyclohexyl bromide (anhydrous, >98%)

-

Dicyclohexyl ketone (>98%)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (<50 ppm H₂O)

-

Iodine crystal (for initiation)

-

Concentrated hydrochloric acid (HCl) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for workup

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Ethanol (B145695) or hexanes (for recrystallization)

Part 1: Formation of Cyclohexylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a single crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary if the reaction does not start.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution will appear as a cloudy, grayish-brown mixture.

Part 2: Reaction with Dicyclohexyl Ketone and Workup

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexanes, or by column chromatography on silica (B1680970) gel to yield the pure this compound.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the reaction mechanism for the synthesis of this compound via the Grignard reaction.

The Shielding Effect: A Technical Examination of Steric Hindrance in Tricyclohexylmethanol

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the profound steric influence of the tricyclohexylmethanol moiety in chemical synthesis and beyond.

This technical document provides an in-depth analysis of the steric hindrance effects of this compound, a molecule characterized by its considerable bulk. Through a detailed exploration of its synthesis, structural properties, and reactivity, this paper aims to equip researchers with the knowledge to strategically employ or mitigate its steric influence in complex chemical transformations. The content herein summarizes key quantitative data, provides detailed experimental methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding.

Introduction: The Molecular Architecture of Bulk

This compound, with the chemical formula (C₆H₁₁₎₃COH, is a tertiary alcohol distinguished by the presence of three cyclohexyl rings attached to the carbinol carbon. This unique arrangement imparts significant steric bulk, creating a molecular environment that profoundly influences its reactivity and the outcomes of reactions in which it participates. The spatial congestion around the hydroxyl group is a defining characteristic, making it a valuable tool in synthetic chemistry for controlling selectivity and a challenging substrate in other contexts. Understanding the quantitative aspects of this steric hindrance is crucial for its effective application.

Physicochemical and Structural Properties

The inherent properties of this compound are a direct consequence of its molecular structure. The table below summarizes key physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₄O | |

| Molecular Weight | 278.47 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 17687-74-0 | |

| Melting Point | 94-96 °C | |

| Appearance | White solid | |

| Crystal Structure (CCDC) | 650234 |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most effectively achieved via a Grignard reaction, a classic method for forming carbon-carbon bonds and preparing tertiary alcohols. The significant steric hindrance of the target molecule necessitates careful control of reaction conditions to favor the desired addition product over potential side reactions like reduction or enolization.

Reaction Scheme

The synthesis proceeds in two primary stages: the formation of the cyclohexylmagnesium bromide Grignard reagent, followed by its reaction with dicyclohexyl ketone.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclohexyl bromide (anhydrous)

-

Dicyclohexyl ketone

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Saturated aqueous ammonium (B1175870) chloride

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried to exclude moisture.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a single crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, evidenced by a color change and gentle boiling of the ether. Gentle warming may be required.

-

Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dicyclohexyl Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the dicyclohexyl ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride.

-

Add dilute hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol (B145695) or hexanes.

-

Steric Hindrance Effects in Chemical Reactions

The pronounced steric bulk of this compound dictates its reactivity, often leading to unique outcomes compared to less hindered alcohols.

Reduced Reactivity in Substitution and Esterification Reactions

The hydroxyl group of this compound is highly sterically shielded, which significantly retards the rate of reactions that require nucleophilic attack at the oxygen or electrophilic attack at the carbinol carbon. For instance, in Sₙ2 reactions where the alcohol is converted to a leaving group, the backside attack by a nucleophile is severely impeded. Similarly, esterification reactions with bulky acylating agents are often sluggish and may require forcing conditions or highly reactive reagents.

The table below presents hypothetical comparative reaction data, illustrating the impact of increasing steric bulk on the rate of a generic esterification reaction.

| Alcohol Substrate | Relative Reaction Rate |

| Methanol | 100 |

| Isopropanol | 10 |

| tert-Butanol | 1 |

| This compound | < 0.1 |

Application as a Bulky Protecting Group

The steric hindrance of the tricyclohexylmethoxy group can be leveraged to protect hydroxyl groups in organic synthesis. While not as commonly employed as silyl (B83357) ethers or the trityl group, it offers a robust protecting group that is stable to a wide range of reaction conditions. Its large size can also influence the stereochemical outcome of reactions at remote positions in a molecule by directing incoming reagents to the less hindered face.

Potential applications of Tricyclohexylmethanol in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tricyclohexylmethanol's role in organic synthesis. While direct applications of this compound are limited due to its sterically hindered tertiary alcohol functionality, its synthesis and its conceptual relationship to the highly influential bulky phosphine (B1218219) ligand, Tricyclohexylphosphine (PCy₃), are of significant interest to the chemical research community. This document details the synthesis of this compound, explores its potential transformations, and provides a comprehensive overview of the applications of Tricyclohexylphosphine, a key reagent in modern catalysis.

Synthesis of this compound

The most common and illustrative synthesis of this compound is through the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This method involves the reaction of a cyclohexyl Grignard reagent with dicyclohexyl ketone. The significant steric hindrance around the carbonyl group presents challenges, making careful control of reaction conditions crucial to favor the desired tertiary alcohol product over side reactions like reduction and enolization.

Experimental Protocol: Grignard Reaction for this compound Synthesis

Materials:

| Reagent/Material | Grade |

| Magnesium turnings | High purity, Grignard grade |

| Cyclohexyl bromide | Anhydrous, >98% |

| Dicyclohexyl ketone | >98% |

| Diethyl ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |

| Iodine | Crystal |

| 1 M Hydrochloric acid (HCl) | |

| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) |

Procedure:

Part 1: Formation of Cyclohexylmagnesium Bromide (Grignard Reagent)

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A small crystal of iodine is added to the magnesium turnings to activate the surface.

-

A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.

-

A small portion of the cyclohexyl bromide solution is added to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once initiated, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Dicyclohexyl Ketone and Workup

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of dicyclohexyl ketone (0.9 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction and minimize side products.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) or by column chromatography on silica (B1680970) gel.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions due to the sterically hindered nature of the reactants. The following table provides hypothetical data for a typical reaction.

| Parameter | Value |

| Reactants | |

| Cyclohexyl bromide | 1.0 eq |

| Magnesium | 1.2 eq |

| Dicyclohexyl ketone | 0.9 eq |

| Conditions | |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Results | |

| Hypothetical Yield of this compound | 60-75% |

| Purity (after purification) | >98% |

Synthesis Workflow

Workflow for the synthesis of this compound.

Potential Applications and Transformations of this compound

As a sterically hindered tertiary alcohol, this compound's hydroxyl group is relatively unreactive. This steric bulk limits its utility in many standard alcohol reactions.

Conversion to Alkyl Halides

The conversion of tertiary alcohols to alkyl halides using phosphorus halides (e.g., PCl₃, PBr₃) is often inefficient due to the steric hindrance around the carbon atom, which disfavors the typical Sₙ2 mechanism. While reaction with phosphorus pentachloride (PCl₅) can yield the corresponding tertiary chloride, the conditions need to be carefully controlled.

Precursor to Tricyclohexylphosphine (PCy₃): A Critical Assessment

A key potential application of this compound is as a precursor to the bulky and electron-rich phosphine ligand, Tricyclohexylphosphine (PCy₃). However, a direct and efficient synthetic route from this compound to Tricyclohexylphosphine is not well-documented in the scientific literature. The conversion would likely involve the challenging formation of a tricyclohexyl halide or another suitable electrophile from the alcohol, followed by reaction with a phosphorus nucleophile.

Given the challenges in activating the tertiary alcohol, more common and efficient syntheses of Tricyclohexylphosphine start from alternative precursors, such as the reaction of a cyclohexyl Grignard reagent with phosphorus trichloride (B1173362) or the reduction of Tricyclohexylphosphine oxide.

Tricyclohexylphosphine (PCy₃): The Influential Analogue

While this compound itself has limited direct applications, the structurally related Tricyclohexylphosphine is a cornerstone ligand in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its large steric bulk (cone angle of 170°) and strong electron-donating ability are crucial for promoting challenging coupling reactions.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Tricyclohexylphosphine is a ligand of choice for several important palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Table of Applications of PCy₃ in Pd-Catalyzed Cross-Coupling Reactions:

| Reaction | Substrates | Role of PCy₃ | Typical Catalyst Loading (mol%) |

| Suzuki-Miyaura Coupling | Aryl chlorides/bromides + Arylboronic acids | Promotes oxidative addition of unreactive aryl chlorides. | 0.5 - 2 |

| Buchwald-Hartwig Amination | Aryl halides + Amines | Facilitates C-N bond formation with a wide range of amines. | 1 - 3 |

| Heck Reaction | Aryl halides + Alkenes | Enhances catalyst stability and promotes reaction with electron-rich olefins. | 0.1 - 1 |

| Negishi Coupling | Aryl halides + Organozinc reagents | Stabilizes the active Pd(0) species and promotes transmetalation. | 1 - 5 |

Signaling Pathway in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is significantly influenced by the properties of the phosphine ligand. The bulky and electron-donating nature of PCy₃ plays a critical role in the oxidative addition and reductive elimination steps.

Catalytic cycle of the Suzuki-Miyaura coupling with a PCy₃ ligand.

Conclusion

This compound, a sterically hindered tertiary alcohol, is most notably synthesized via a Grignard reaction. While its direct applications in organic synthesis are limited by its low reactivity, it serves as an important conceptual stepping stone to understanding the synthesis and properties of bulky ligands. The true value in this structural motif lies in Tricyclohexylphosphine (PCy₃), a highly influential and widely used bulky phosphine ligand. The electron-rich and sterically demanding nature of PCy₃ makes it an indispensable tool for chemists, enabling a wide range of challenging and synthetically important catalytic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. Further research into efficient and direct conversion of this compound to valuable derivatives like PCy₃ could open new avenues for its application.

Tricyclohexylmethanol as a Precursor for Other Compounds: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for many reactions involving tricyclohexylmethanol as a precursor is limited in publicly available scientific literature. The following guide is based on established principles of organic chemistry and reactivity patterns of analogous sterically hindered tertiary alcohols. The experimental protocols provided are illustrative and would require optimization for specific applications.

Introduction

This compound, a tertiary alcohol with the chemical formula (C₆H₁₁)₃COH, is a sterically hindered molecule characterized by a central carbinol carbon atom bonded to three cyclohexyl rings. Its unique structural features, particularly the bulky and lipophilic nature of the tricyclohexyl moiety, make it an intriguing, albeit underexplored, precursor for the synthesis of novel compounds. The high steric hindrance around the hydroxyl group significantly influences its reactivity, often necessitating more forcing reaction conditions compared to less hindered alcohols. This guide explores the potential of this compound as a synthetic intermediate, focusing on its conversion into various functional groups and the underlying reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction and purification conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₄O | [1] |

| Molecular Weight | 278.48 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 94-96 °C | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents like ethers, hydrocarbons, and chlorinated solvents. | |

| CAS Number | 17687-74-0 | [1] |

Table 1: Physicochemical Properties of this compound

Key Synthetic Transformations

This compound can serve as a precursor for a variety of functionalized molecules through reactions targeting the hydroxyl group and the formation of the corresponding carbocation. The principal transformations include dehydration, oxidation, and nucleophilic substitution via the Ritter reaction.

Dehydration to Tricyclohexyl-substituted Alkenes

The acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism, involving the formation of a tertiary tricyclohexylmethyl carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene.

The logical workflow for the dehydration of this compound is depicted below.

References

X-ray Crystal Structure of Tricyclohexylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystal structure of tricyclohexylmethanol. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state conformation of this molecule. This document outlines the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.

Introduction

This compound, a tertiary alcohol with the chemical formula (C₆H₁₁)₃COH, is a sterically hindered molecule. Its three bulky cyclohexyl groups attached to the carbinol carbon atom impose significant conformational constraints. Understanding the three-dimensional arrangement of atoms in the solid state through X-ray crystallography is crucial for comprehending its physical and chemical properties, potential intermolecular interactions, and for applications in materials science and rational drug design where it might be used as a bulky, non-polar moiety.

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 650234. While the full crystallographic information file (CIF) containing detailed atomic coordinates and structure factors is accessible through the CCDC, this guide summarizes the key crystallographic parameters and provides a generalized, yet detailed, experimental protocol for such a structure determination.

Crystallographic Data

The following tables summarize the key crystallographic data for this compound. This data is essential for understanding the packing of the molecules in the crystal lattice and for computational modeling studies.

Table 1: Crystal Data and Structure Refinement Details for this compound

| Parameter | Value |

| Empirical Formula | C₁₉H₃₄O |

| Formula Weight | 278.47 g/mol |

| Temperature | Data typically collected at low temperatures (e.g., 100 K or 293 K) |

| Wavelength | MoKα radiation (λ = 0.71073 Å) is commonly used |

| Crystal System | To be determined from diffraction data (e.g., Monoclinic, Orthorhombic) |